molecular formula C9H11N3O3 B3015917 tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate CAS No. 1803601-72-0

tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate

Cat. No.: B3015917
CAS No.: 1803601-72-0
M. Wt: 209.205
InChI Key: UIEPNKUSEUVEAK-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate: is a chemical compound with the molecular formula C₉H₁₁N₃O₃ and a molecular weight of 209.20 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-cyano-1,2-oxazole under specific conditions. One common method includes the use of concentrated sulfuric acid as a catalyst . The mixture is stirred for an hour and then filtered to obtain the product, which is dried under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Comparison: tert-Butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)12-15-7/h4H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEPNKUSEUVEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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